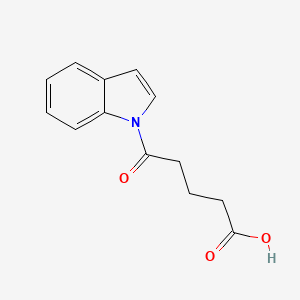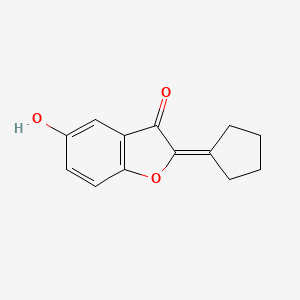![molecular formula C23H28N6O B2632010 (1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1234804-92-2](/img/structure/B2632010.png)
(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole is a type of organic compound that’s made up of a fusion of benzene and imidazole . It’s a heterocyclic aromatic organic compound that’s colorless and solid, and it’s known for its versatile properties . Piperazine, on the other hand, is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
Benzimidazoles can be synthesized using o-phenylenediamine and carboxylic acids in the presence of N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) . Piperazines can be synthesized through the reaction of diethanolamine and hydrogen chloride .Molecular Structure Analysis
The benzimidazole group is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Piperazine is a six-membered ring with two nitrogen atoms at opposite positions .Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación
Protein Kinase Inhibition
The compound’s structure suggests potential interactions with protein kinases. In a study by Giraud et al., derivatives of this compound were synthesized and evaluated against a panel of protein kinases. The results revealed that the planar pyrido[3,4-g]quinazoline tricyclic system was crucial for maintaining protein kinase inhibitory potency . This finding highlights its relevance in drug discovery for kinase-targeted therapies.
Corrosion Inhibition
While not directly studied for corrosion inhibition, similar compounds have shown promise. For instance, the complex synthesized using a related structure exhibited 99% efficiency as a corrosion inhibitor at low concentrations . Further investigation into the corrosion inhibition properties of our compound could be valuable.
Antibacterial Activity
Again, related compounds have demonstrated antibacterial activity. The compound’s structural features, such as the pyridine and piperazine moieties, may contribute to this effect. Evaluating its inhibition diameter against specific bacteria (e.g., E. coli and Bacillus spp.) would provide valuable insights .
Carbamate Synthesis
The compound’s ketone precursor can be used for the synthesis of N-isoquinolin-1-yl carbamates. Although yields may vary, this method offers a pathway to obtain structurally related compounds with potential applications .
Antiviral Activity
While not directly tested, modifying the compound’s structure could enhance antiviral activity. Replacing specific functional groups has been shown to significantly improve potency . Investigating its effects against specific viruses would be worthwhile.
Anti-Fibrotic Properties
In a study involving related compounds, some derivatives exhibited better anti-fibrotic activities than existing drugs. Compounds like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate showed promising IC50 values .
Propiedades
IUPAC Name |
[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O/c30-23(29-15-13-28(14-16-29)22-7-3-4-10-24-22)18-8-11-27(12-9-18)17-21-25-19-5-1-2-6-20(19)26-21/h1-7,10,18H,8-9,11-17H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLXGVIFLHBQIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=N3)CC4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Azepan-1-yl-3-[(4-chlorophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2631928.png)

![8-(2-aminophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631930.png)
![Ethyl 2-(2-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)thiazol-4-yl)acetate](/img/structure/B2631931.png)
![6-(4-(benzo[d]oxazol-2-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2631932.png)
![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2631934.png)
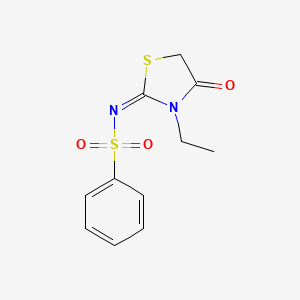
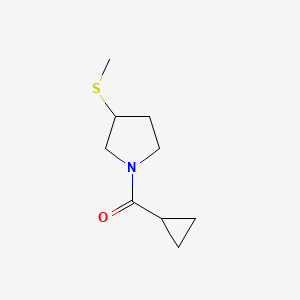
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2631940.png)
![3-(4-Bromophenyl)-5-[3-(3,4-dimethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2631943.png)
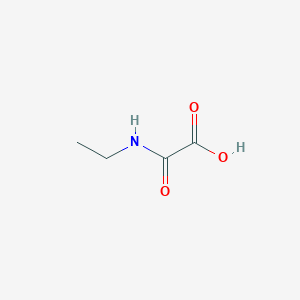
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2631947.png)
